5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Description
Table 1: Atomic Composition and Bonding
| Element | Count | Hybridization | Role in Structure |
|---|---|---|---|
| Carbon | 9 | sp²/sp³ | Pyrazole/diazepine backbone |
| Nitrogen | 3 | sp² | Ring heteroatoms |
| Oxygen | 3 | sp²/sp³ | Ketone, carboxylic acid |
Stereochemical insights :
- The diazepine ring adopts a boat conformation due to partial saturation, with the methyl group at position 5 occupying an axial position to minimize steric strain.
- The pyrazole ring is planar, with the carboxylic acid group at position 2 introducing electronic asymmetry, though no chiral centers are present in the base structure.
- Tautomerism is absent due to the fully conjugated pyrazole system and fixed ketone position.
Comparative Analysis with Related Pyrazolo[1,5-a]diazepine Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
Table 2: Key Structural Variations in Pyrazolo[1,5-a]diazepines
Critical distinctions :
- Carboxylic acid vs. ester : The free carboxylic acid in the target compound enhances water solubility and hydrogen-bonding capacity compared to esterified derivatives, making it more suitable for polar binding pockets in enzymes.
- Methyl substitution : The 5-methyl group in the diazepine ring introduces steric hindrance that may restrict ring puckering, unlike unsubstituted analogs like 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylic acid (CID 3761711).
- Oxo group positioning : The ketone at position 4 stabilizes the diazepine ring’s conformation, unlike reduced derivatives (e.g., 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine), which exhibit greater flexibility.
These structural nuances underscore the compound’s unique physicochemical profile, positioning it as a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11-3-2-4-12-7(8(11)13)5-6(10-12)9(14)15/h5H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSCVKMTZQQIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C(=CC(=N2)C(=O)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves the alkylation of commercially available methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . This method is scalable and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthesis route mentioned above can be adapted for larger-scale production. The use of commercially available starting materials and straightforward reaction conditions makes this process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction of the lactam can be accomplished using borane, resulting in the formation of amines.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for selective reduction of the lactam.
Substitution: Boronic acids and copper (II) acetate are used in Chan-Lam couplings.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the pyrazolo-diazepine scaffold, which can be further utilized in drug design and other applications .
Scientific Research Applications
Basic Information
- Molecular Formula : C9H11N3O3
- Molecular Weight : 209.2 g/mol
- CAS Number : 1285251-59-3
Structure
The compound exhibits a complex structure characteristic of pyrazolo-diazepine derivatives, which contributes to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit anticancer properties. For instance, Mannich bases related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), SK-LU-1 (lung carcinoma), and MCF-7 (breast cancer) cells. Studies suggest that modifications in the structure can enhance cytotoxicity while reducing side effects compared to traditional chemotherapeutics .
Neuropharmacological Effects
Compounds similar to 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid have been investigated for their potential neuropharmacological effects. These compounds may interact with neurotransmitter systems, showing promise as anxiolytics or antidepressants. The structural features of the diazepine ring are believed to play a crucial role in modulating these effects.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo-diazepine derivatives. In vitro tests have demonstrated effectiveness against various bacterial and fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazolo[1,5-a][1,4]diazepine derivatives. Among these, one compound demonstrated an IC50 value lower than 2 μg/mL against MCF-7 cells. This finding underscores the potential for these compounds in developing new anticancer agents .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment reported in Pharmacology Biochemistry and Behavior, researchers evaluated the anxiolytic effects of a related compound in animal models. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting potential therapeutic applications for anxiety disorders .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods including multicomponent reactions. Structural modifications can enhance biological activities; for example:
- Substituting different alkyl groups can influence the compound's lipophilicity and bioavailability.
- Introducing halogen atoms has shown to increase potency against specific cancer cell lines.
Mechanistic Insights
Mechanistic studies have revealed that these compounds may exert their effects through multiple pathways:
- Inhibition of specific kinases involved in cancer progression.
- Modulation of GABAergic neurotransmission contributing to anxiolytic effects.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a][1,4]diazepine scaffold has been modified at multiple positions to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally related analogs, focusing on substituents, biological activity, and synthetic yields.
Key Observations
Impact of 5-Position Substitution :
- The 5-methyl group in the target compound confers moderate RSV inhibition but offers high synthetic yields (90–95%) .
- Substitution with a 3-methylfuran-2-carbonyl group (Compound 8a) improves RSV inhibition (IC₅₀ = 0.8 µM) but reduces yield (31%) due to steric hindrance during synthesis .
- Bulky aryl groups (e.g., 4-trifluoromethylphenyl in SY126854) shift activity toward anticancer targets, suggesting substituent-dependent target selectivity .
Role of the Carboxylic Acid Group :
- The 2-carboxylic acid moiety enhances water solubility and binding affinity to viral polymerases .
- Esterification of this group (e.g., ethyl ester in Compound 15) reduces polarity, improving membrane permeability but diminishing antiviral potency .
Ring Modifications :
- Replacement of the diazepine ring with a pyrimidine (Compound 12) or indole () alters bioactivity, highlighting the importance of the seven-membered ring for RSV targeting .
Biological Activity
5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (CAS No. 163213-38-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11N3O3
- Molecular Weight : 209.2 g/mol
- Structure : The compound features a pyrazolo[1,5-a][1,4]diazepine core structure which is significant for its biological interactions.
Antiinflammatory Activity
Recent studies suggest that compounds similar to 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. For instance:
- COX Inhibition : Compounds in this class have shown selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines possess significant antibacterial and antifungal activities:
- Mechanism : The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.
Case Studies
The biological activities of 5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes like COX and other targets involved in inflammatory pathways.
- Cellular Interaction : Its ability to penetrate cellular membranes enhances its efficacy against intracellular pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid, and how can its purity be validated?
- Answer : A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate and hydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety . Post-synthesis, purity can be validated via melting point analysis (e.g., mp 147–151°C for structurally similar compounds) and spectroscopic techniques such as -NMR and -NMR to confirm hydrogen and carbon environments . High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass accuracy .
Q. What experimental parameters are critical for characterizing the compound’s stability under varying storage conditions?
- Answer : Stability studies should assess temperature sensitivity (e.g., -20°C for long-term storage), humidity tolerance, and photodegradation. Techniques like accelerated stability testing under elevated temperatures (40–60°C) and HPLC monitoring of degradation products are recommended . For structurally analogous compounds, spectroscopic shifts in IR or NMR under stress conditions (e.g., acidic/basic hydrolysis) can reveal instability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. Institutions like ICReDD integrate computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst efficiency) . Machine learning models trained on spectral databases can further refine synthetic protocols .
Q. What strategies resolve contradictions in spectral or bioactivity data across studies?
- Answer : Contradictions often arise from impurities or polymorphic variations. Cross-validate data using orthogonal methods:
- Spectral discrepancies : Compare -NMR with heteronuclear single-quantum coherence (HSQC) for carbon-proton coupling .
- Bioactivity conflicts : Re-test under standardized assays (e.g., enzyme inhibition protocols) while controlling for solvent effects and batch variability .
- Implement feedback loops where computational models reconcile experimental outliers .
Q. How can factorial design enhance the scalability of this compound’s synthesis?
- Answer : Use a 2 factorial design to screen critical variables (e.g., temperature, catalyst loading, reaction time). For example:
Q. What advanced spectroscopic techniques elucidate the compound’s tautomeric or conformational dynamics?
- Answer : Dynamic NMR (DNMR) at variable temperatures can detect tautomeric equilibria, while X-ray crystallography provides definitive conformational data . For solution-state dynamics, nuclear Overhauser effect (NOE) experiments in -NMR reveal spatial proximities between protons in distinct tautomers .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
